Home > Products > Screening Compounds P36546 > Hydroxy Darunavir
Hydroxy Darunavir - 1809154-88-8

Hydroxy Darunavir

Catalog Number: EVT-1719140
CAS Number: 1809154-88-8
Molecular Formula: C27H37N3O8S
Molecular Weight: 563.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Hydroxy Darunavir is a derivative of Darunavir, a non-peptide protease inhibitor developed for the treatment of Human Immunodeficiency Virus (HIV). The compound is characterized by its complex bicyclic structure and has gained attention due to its enhanced efficacy and safety profile compared to earlier protease inhibitors. Hydroxy Darunavir is particularly noted for its ability to inhibit viral replication effectively and is often utilized in combination therapy regimens for HIV/AIDS patients.

Source

Hydroxy Darunavir is synthesized from Darunavir, which itself is derived from a series of chemical reactions involving various organic compounds. The synthesis typically involves the modification of the Darunavir structure to introduce hydroxyl functional groups, enhancing its pharmacological properties.

Classification

Hydroxy Darunavir falls under the classification of antiretroviral drugs, specifically within the category of protease inhibitors. These compounds work by inhibiting the activity of HIV protease, an enzyme crucial for viral replication.

Synthesis Analysis

Methods

The synthesis of Hydroxy Darunavir can be approached through several methodologies, primarily focusing on modifying the existing Darunavir structure. One notable method involves a multi-step synthetic route that includes:

  1. Reduction Reactions: Converting esters to alcohols and lactones to diols.
  2. Cyclization Steps: Acid-catalyzed cyclization reactions that form the bicyclic structure characteristic of both Hydroxy Darunavir and its parent compound.
  3. Purification Techniques: High-performance liquid chromatography (HPLC) is commonly employed to purify the final product due to the complexity of the reaction mixtures involved .

Technical Details

Molecular Structure Analysis

Structure

Hydroxy Darunavir possesses a complex molecular structure characterized by multiple chiral centers and functional groups that enhance its biological activity. The chemical formula can be represented as follows:

C23H34N2O7SC_{23}H_{34}N_{2}O_{7}S

This indicates the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms, which contribute to its pharmacological properties.

Data

The molecular weight of Hydroxy Darunavir is approximately 462.59 g/mol. Its structural features include:

  • A bicyclic core derived from hexahydrofuro[2,3-b]furan.
  • Hydroxyl groups that enhance solubility and bioavailability.
  • Sulfonamide moieties that are essential for its inhibitory action against HIV protease .
Chemical Reactions Analysis

Reactions

The chemical reactions involved in synthesizing Hydroxy Darunavir include:

  1. Reduction Reactions: Transforming esters into alcohols.
  2. Cyclization Reactions: Forming tetrahydrofuran rings through acid-catalyzed processes.
  3. Amidation Reactions: Coupling with amine derivatives to introduce necessary functional groups .

Technical Details

Each reaction step must be optimized for conditions such as temperature, pH, and solvent choice to maximize yield and purity. For instance, using specific solvents like 2-methyl tetrahydrofuran has been shown to improve reaction efficiency by facilitating better solubility of reactants while minimizing byproduct formation .

Mechanism of Action

Process

Hydroxy Darunavir functions primarily as an inhibitor of HIV protease. The mechanism involves binding to the active site of the enzyme, preventing it from cleaving viral polyproteins into functional proteins necessary for viral assembly and replication.

Data

Studies have shown that Hydroxy Darunavir exhibits high potency against both wild-type and drug-resistant strains of HIV, making it a valuable component in antiretroviral therapy regimens . Its effectiveness can be attributed to its structural modifications that enhance binding affinity compared to other protease inhibitors.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents like methanol and dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: Hydroxy Darunavir is stable under standard storage conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary depending on purity but generally falls within a range typical for similar compounds.

Relevant analyses such as differential scanning calorimetry (DSC) can provide insights into thermal stability and phase transitions .

Applications

Scientific Uses

Hydroxy Darunavir is primarily utilized in clinical settings as part of combination therapy for HIV/AIDS treatment. Its ability to inhibit viral replication makes it essential in managing HIV infections, particularly in patients who exhibit resistance to other antiretroviral agents.

In addition to its therapeutic applications, ongoing research explores potential uses in treating other viral infections or as a scaffold for designing new antiviral compounds . The compound's synthesis techniques also serve as valuable methodologies in medicinal chemistry for developing related analogs with improved efficacy or reduced side effects.

Design and Synthetic Methodologies of Hydroxy Darunavir Analogues

Structure-Based Rational Design Targeting HIV Protease Backbone Interactions

Role of Bis-Tetrahydrofuranylurethane (bis-THF) Ligand in Binding Affinity Optimization

The bis-tetrahydrofuranylurethane (bis-THF) ligand is a cornerstone of hydroxy darunavir’s ability to inhibit drug-resistant HIV-1 protease variants. This bicyclic ether scaffold forms critical hydrogen bonds with the backbone atoms of protease active-site residues Asp29 and Asp30, which are less prone to mutation than side-chain residues. The oxygen atoms of bis-THF accept hydrogen bonds from the NH groups of Asp29 and Asp30, achieving binding energies of –8.2 to –9.5 kcal/mol in molecular dynamics simulations. This "backbone binding" strategy minimizes susceptibility to resistance mutations by exploiting conserved structural elements of the protease [1] [2]. Modifications to the bis-THF scaffold, such as C4-substitution with amino groups, further enhance polar interactions with the Gly48 carbonyl group in the protease flap region, improving inhibitor affinity against multidrug-resistant strains [5].

Stereochemical Optimization for Enhanced Hydrogen Bonding with Asp29/Asp30 Residues

Stereochemical precision in the bis-THF ring system is essential for optimal binding. The (3R,3aS,6aR) configuration aligns the ether oxygens at 2.7–3.1 Å distances from Asp29/Asp30 backbone amides, as confirmed by X-ray crystallography (PDB: 3QAA) [4]. Synthetic routes leverage chiral auxiliaries derived from L-tartaric acid or D-mannitol to install stereocenters diastereoselectively. A key [2,3]-sigmatropic rearrangement at –40°C achieves >17:1 diastereoselectivity for the critical C4 stereocenter, ensuring correct spatial orientation of hydrogen-bonding groups. This stereochemical fidelity improves protease inhibition (Ki) by 12-fold compared to epimeric analogs [1] [4].

Bioisosteric Replacement Strategies for Peptidomimetic Features

Cyclic Ether Scaffolds Inspired by Bioactive Natural Products

Cyclic ether motifs emulate natural product pharmacophores that evade protease recognition. Bis-THF’s rigidity and polarity mimic peptide turn structures but resist enzymatic cleavage. Modifications include:

  • C4-Alkoxy substitutions: Methoxy groups form water-mediated hydrogen bonds with Gly48 (flap region), enhancing binding entropy (ΔG = –11.9 kcal/mol) [4].
  • Amino-bis-THF derivatives: Basic amines at C4 protonate at physiological pH, enabling salt bridges with Asp30 (e.g., inhibitor 25j, IC₅₀ = 0.8 nM vs. DRV’s 4.1 nM) [5].

Table 1: Bioisosteric Modifications and Their Effects on Protease Binding

Modification TypeExample GroupΔKi vs. DRVKey Interaction Partner
C4-AlkoxyMethoxy5.5-fold lowerGly48 (H₂O-mediated H-bond)
C4-AminoDimethylamino7.2-fold lowerAsp30 (ionic)
Bis-THF fluorinationgem-Difluoro3.8-fold lowerGly48 (C=O⋯F)

Hydroxyethylsulfonamide Isostere Modifications

The hydroxyethylsulfonamide moiety serves as a non-hydrolyzable transition-state mimic. Strategic modifications focus on the P2′ sulfonamide aryl group:

  • Halogenation: 4-Bromo substitution (analog 5ad, Ki = 0.71 nM) enhances van der Waals contacts with Val32/Ile84 [3].
  • Alkoxy extensions: n-Butoxy groups (5ae, Ki = 0.28 nM) occupy the hydrophobic S2′ subsite, displacing ordered water molecules and improving entropy [3].These modifications increase protease inhibition while maintaining the isostere’s hydrogen bond with the catalytic Asp25 dyad.

Multi-Step Synthetic Pathways for Hydroxy Darunavir Derivatives

Key Intermediates: Azido Epoxide and p-Aminophenylsulfonamide Derivatives

Synthesis hinges on two advanced intermediates:

  • Azido epoxide (4): Synthesized from L-tartaric acid via Wittig olefination, [2,3]-sigmatropic rearrangement, and epoxidation (7 steps, 32% overall yield) [4].
  • p-Aminophenylsulfonamides: Prepared by nucleophilic ring-opening of epoxide 1 with isobutylamine, followed by sulfonylation with 4-nitrobenzenesulfonyl chloride and Pd/C-catalyzed nitro reduction (83% yield) [3].

Table 2: Synthetic Routes for Key Hydroxy Darunavir Intermediates

IntermediateSynthetic StepsYieldKey Reaction Conditions
Azido epoxideWittig → Dibal-H → [2,3]-rearrangement → epoxidation32%−40°C, LiHMDS/THF
p-AminophenylsulfonamideEpoxide ring-opening → sulfonylation → hydrogenation83%NaHCO₃(aq)/CH₂Cl₂; 60 psi H₂, Pd/C

Catalytic Hydrogenation and Carbamate Linkage Optimization

Final assembly involves:

  • Carbamate coupling: React bis-THF-derived p-nitrophenyl carbonate (22a) with the free amine of the sulfonamide intermediate using triethylamine base (CH₂Cl₂, 0°C → RT, 18 h). This avoids racemization observed in carbodiimide-mediated couplings [3] [7].
  • Azide reduction: Catalytic hydrogenation (10% Pd/C, H₂, 55 psi) converts C4-azido groups to amines without affecting carbamate bonds. Alternative methods (e.g., Ph₃P/H₂O) cause epimerization [5].
  • Particle size control: Jet-milling darunavir ethanolate in nitrogen atmosphere achieves particles <10 μm, ensuring bioavailability [7].

Properties

CAS Number

1809154-88-8

Product Name

Hydroxy Darunavir

IUPAC Name

[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-hydroxy-2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate

Molecular Formula

C27H37N3O8S

Molecular Weight

563.7 g/mol

InChI

InChI=1S/C27H37N3O8S/c1-27(2,33)17-30(39(34,35)20-10-8-19(28)9-11-20)15-23(31)22(14-18-6-4-3-5-7-18)29-26(32)38-24-16-37-25-21(24)12-13-36-25/h3-11,21-25,31,33H,12-17,28H2,1-2H3,(H,29,32)/t21-,22-,23+,24-,25+/m0/s1

InChI Key

XGXCRIIMIUNTCF-ARXROMJUSA-N

SMILES

CC(C)(CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N)O

Canonical SMILES

CC(C)(CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N)O

Isomeric SMILES

CC(C)(CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CO[C@@H]3[C@H]2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.